molecular formula C15H19N5 B6470391 2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2640886-39-9

2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6470391
CAS No.: 2640886-39-9
M. Wt: 269.34 g/mol
InChI Key: REOCTUVHSJRCJW-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic compound. It contains a pyrimidine ring which is a six-membered heterocyclic compound with two nitrogen atoms and four carbon atoms . It also contains an imidazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms . The compound also includes a cyclopropyl group and an azetidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and imidazole rings, along with the cyclopropyl and azetidinyl groups . The exact structure would depend on the positions of these groups on the rings and the configuration of the atoms within the groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The imidazole and pyrimidine rings could potentially undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole compounds are generally soluble in water and other polar solvents . The presence of the cyclopropyl and azetidinyl groups could potentially affect the solubility and other properties of the compound.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and characterization, investigation of its potential biological activities, and development of its applications in drug discovery .

Properties

IUPAC Name

2-cyclopropyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-16-6-7-19(11)8-12-9-20(10-12)14-4-5-17-15(18-14)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOCTUVHSJRCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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